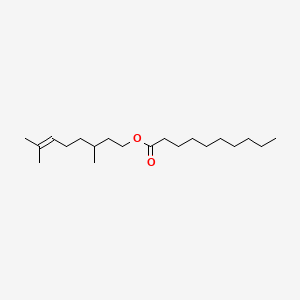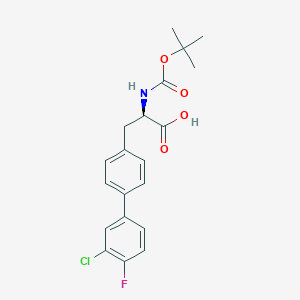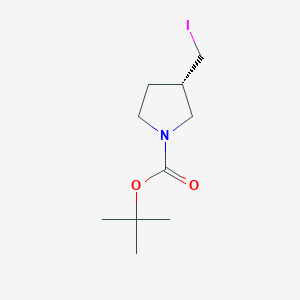
tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is attached to the carboxylate group, and an iodomethyl group is attached to the 3rd position of the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . A possible synthesis route could involve the introduction of the tert-butoxycarbonyl group into a pyrrolidine ring, followed by the introduction of the iodomethyl group .Molecular Structure Analysis
The molecular formula of this compound is C10H18INO2. It contains a pyrrolidine ring, a common feature in many natural products and pharmaceuticals. The iodomethyl group is a good leaving group, making this compound potentially useful in substitution reactions .Chemical Reactions Analysis
The tert-butyl group in this compound could elicit a unique reactivity pattern, making it useful in various chemical transformations . The iodomethyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature . Other properties like melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Pyrrolidines
Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This method involves a catalytic asymmetric reduction followed by a series of transformations culminating in a nitrile anion cyclization that forms the pyrrolidine ring with high yield and enantiomeric excess. Such processes underscore the compound's role in synthesizing chiral pyrrolidines, valuable intermediates in pharmaceutical chemistry (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions
The compound has been employed in palladium-catalyzed coupling reactions with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases its utility in constructing pyridine derivatives, crucial for developing various bioactive molecules and potential therapeutic agents (Wustrow & Wise, 1991).
Metal-Free Catalytic Oxidation
Iodine–pyridine–tert-butylhydroperoxide systems, involving tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate, have been developed for the green and efficient oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This metal-free catalytic system highlights the compound's application in environmentally benign oxidation processes, contributing to sustainable chemistry practices (Zhang et al., 2009).
Direct Synthesis of Benzylpyrrolidines
In situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides has been demonstrated, leading to the direct synthesis of Boc-protected 2-benzylpyrrolidines. This approach provides an efficient pathway to benzylpyrrolidine derivatives, illustrating the compound's versatility in synthesizing nitrogen-containing heterocycles, which are pivotal in medicinal chemistry (Massah et al., 2010).
Continuous Flow Synthesis
The compound has also facilitated the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing its role in streamlining synthetic processes. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor underscores the potential for integrating this compound into automated and efficient manufacturing processes (Herath & Cosford, 2010).
Wirkmechanismus
Target of Action
The compound is a type of ester, which are often used in drug design due to their ability to modify the properties of a drug, such as its solubility and absorption characteristics .
Mode of Action
As an ester, this compound could potentially undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This could result in the release of the active drug molecule.
Biochemical Pathways
Ester hydrolysis is a common biochemical pathway that can occur in various parts of the body, including the gastrointestinal tract and the liver . The products of this reaction can then be further metabolized or excreted.
Pharmacokinetics
The pharmacokinetics of esters can vary widely depending on their structure and the drug they are designed to deliver. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the presence of an ester group .
Result of Action
The hydrolysis of an ester can result in the release of the active drug molecule, which can then exert its therapeutic effect. The specific effects would depend on the nature of the drug molecule .
Action Environment
The action of esters can be influenced by various environmental factors, such as pH and the presence of enzymes. For example, ester hydrolysis is often catalyzed by enzymes known as esterases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFVBGZKFHSDQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725073 | |
| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224168-68-7 | |
| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



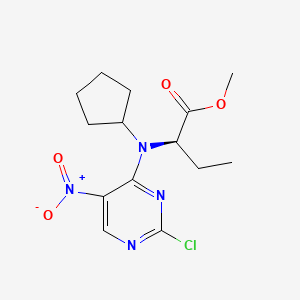

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
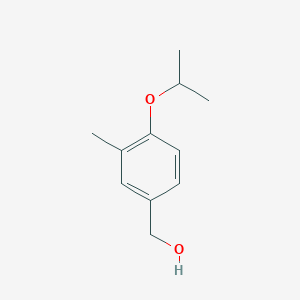

![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)
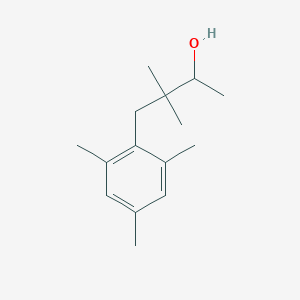
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)

